Super-TDU -

Super-TDU

Catalog Number: EVT-10963889
CAS Number:
Molecular Formula: C237H370N66O69S
Molecular Weight: 5280 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Super-TDU is a synthetic compound designed as a specific inhibitor targeting the interaction between Yes-associated protein and TEA domain transcription factors. It mimics the Tondu domain of Vestigial-like protein 4, competing with YAP and TAZ for binding to TEAD transcription factors. This mechanism has been shown to suppress gastric cancer growth, making Super-TDU a valuable tool in cancer research and therapeutic development .

Source and Classification

Super-TDU is classified as a peptide-based inhibitor and is synthesized through advanced peptide synthesis techniques. The compound is derived from the structural motifs of VGLL4 and YAP, specifically designed to disrupt protein-protein interactions critical in various cellular processes, particularly those involved in tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of Super-TDU involves several key steps:

  • Peptide Synthesis: The compound is synthesized using solid-phase peptide synthesis methods. This technique allows for the controlled assembly of amino acids into peptides, ensuring high purity and yield.
  • Coupling Reagents: Common reagents used in the synthesis include HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which facilitate the formation of peptide bonds during synthesis.
  • Cleavage Reagents: After synthesis, peptides are typically cleaved from the resin using trifluoroacetic acid along with scavengers such as water and triisopropylsilane to ensure complete removal of protecting groups .

The final product undergoes rigorous quality control, including high-performance liquid chromatography and mass spectrometry analysis, to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Super-TDU can be represented by its InChI string:

InChI 1S C237H370N66O69S c1 23 125 16 189 291 206 343 146 72 75 174 243 313 270 209 346 151 93 120 6 7 277 212 349 155 98 134 106 254 138 58 34 33 57 137 134 138 \text{InChI 1S C237H370N66O69S c1 23 125 16 189 291 206 343 146 72 75 174 243 313 270 209 346 151 93 120 6 7 277 212 349 155 98 134 106 254 138 58 34 33 57 137 134 138 }

This string encodes detailed information about its chemical composition, including the number of atoms of each element present in the molecule. Super-TDU's structure allows it to effectively mimic the Tondu domain, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Super-TDU primarily undergoes peptide bond formation during its synthesis. Under normal conditions, it does not engage in oxidation or reduction reactions.

Common Reaction Types:

  • Peptide Bond Formation: The primary reaction involved in synthesizing Super-TDU.

Reagents Used:

  • Coupling Agents: HBTU and HATU are commonly used for facilitating peptide bond formation.
  • Cleavage Agents: Trifluoroacetic acid is utilized for cleaving the synthesized peptide from the resin .
Mechanism of Action

Super-TDU functions by mimicking the Tondu domain of Vestigial-like protein 4. It competes with YAP and TAZ for binding to TEAD transcription factors. This competitive inhibition disrupts the YAP/TEAD interaction, leading to reduced transcriptional activity associated with oncogenic pathways. The inhibition of this interaction is crucial for suppressing tumor growth, particularly in gastric cancer models .

Physical and Chemical Properties Analysis

Physical Properties

Super-TDU is a peptide compound characterized by:

  • Molecular Weight: Approximately 5,000 Da (exact weight may vary based on specific modifications).

Chemical Properties

The compound exhibits stability under physiological conditions but is sensitive to extreme pH levels or temperatures that could denature peptides. Detailed analyses such as mass spectrometry confirm its purity and structural integrity post-synthesis .

Applications

Super-TDU has significant applications in various scientific fields:

  • Cancer Research: It serves as a potent inhibitor in studies aimed at understanding the YAP/TEAD signaling pathway's role in tumorigenesis.
  • Cell Biology: Researchers utilize Super-TDU to investigate cellular mechanisms involving Hippo signaling pathways, which regulate cell growth and differentiation.
  • Drug Development: As a lead compound, it contributes to developing new cancer therapeutics targeting YAP/TEAD interactions.
  • Biochemical Studies: The compound aids in exploring protein-protein interactions and structural biology related to transcription factors .
Introduction to Hippo Pathway Dysregulation in Oncogenesis

Role of Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain Transcriptional Complex in Tumor Progression

The Hippo signaling pathway, an evolutionarily conserved kinase cascade, functions as a critical regulator of tissue homeostasis, organ size, and cell proliferation. Its dysregulation is implicated in diverse cancers, primarily through hyperactivation of the downstream effectors Yes-associated protein and Transcriptional coactivator with PDZ-binding motif. Upon pathway inactivation, dephosphorylated Yes-associated protein/Transcriptional coactivator with PDZ-binding motif translocate to the nucleus and bind Transcriptional enhanced associate domain family transcription factors (Transcriptional enhanced associate domain 1-4), forming the Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain transcriptional complex. This complex drives expression of pro-oncogenic target genes, including:

  • Connective tissue growth factor and Cysteine-rich angiogenic inducer 61: Promote cell proliferation, angiogenesis, and extracellular matrix remodeling [6] [10]
  • BCL2 apoptosis regulator and Baculoviral IAP repeat containing 5: Enhance cancer cell survival and resistance to apoptosis [5]
  • SOX2 transcription factor: Maintains cancer stem cell traits and tumor-initiating capacity [5]
  • Cyclin D1 and Cyclin-dependent kinase 1: Accelerate cell cycle progression [5] [8]

In gastric cancer, nuclear accumulation of Yes-associated protein correlates with advanced stage, metastasis, and poor prognosis. Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain activity promotes epithelial-mesenchymal transition, chemoresistance, and immune evasion by upregulating Programmed death-ligand 1 expression. Mechanistically, >90% of Yes-associated protein/Transcriptional coactivator with PDZ-binding motif chromatin binding occurs at enhancer regions, where it recruits co-activators (e.g., Bromodomain containing 4) and Mediator complexes to establish super-enhancers that amplify oncogenic transcription [8]. Helicobacter pylori infection, a major gastric cancer risk factor, induces Yes-associated protein/Transcriptional coactivator with PDZ-binding motif nuclear translocation through virulence factor CagA, establishing early pathway dysregulation [10].

Table 1: Key Oncogenic Targets of Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain Complex in Gastric Cancer

Target GeneBiological FunctionRole in Tumor Progression
Connective tissue growth factorExtracellular matrix remodeling, cell adhesionPromotes invasion and metastasis
Cysteine-rich angiogenic inducer 61Angiogenesis, cell proliferationEnhances tumor vascularization
BCL2 apoptosis regulatorAnti-apoptotic proteinConfers resistance to chemotherapy
Baculoviral IAP repeat containing 5Inhibitor of apoptosisSuppresses treatment-induced cell death
Vascular endothelial growth factor AEndothelial cell recruitmentStimulates tumor angiogenesis [5] [6]

Therapeutic Rationale for Targeting Protein-Protein Interactions in Hippo Signaling

Direct disruption of Yes-associated protein-Transcriptional enhanced associate domain protein-protein interactions presents a compelling strategy for modulating Hippo pathway output with advantages over upstream targeting:

  • Transcriptional enhanced associate domain dependency: Although Yes-associated protein/Transcriptional coactivator with PDZ-binding motif interact with multiple transcription factors (e.g., Runt-related transcription factor 3, SMAD family member), >80% of their oncogenic functions require Transcriptional enhanced associate domain binding, as confirmed by chromatin immunoprecipitation studies [8].
  • Bypassing upstream complexity: The Hippo kinase cascade integrates inputs from cell polarity proteins (e.g., Scribble), mechanotransduction (e.g., F-actin polymerization), and G-protein-coupled receptor signaling, creating redundancy that limits efficacy of upstream inhibitors [10].
  • Reduced compensatory feedback: Transcriptional enhanced associate domain inhibition avoids paradoxical pathway reactivation observed with Large tumor suppressor kinase 1/2 or Mammalian sterile 20-like kinase 1/2 targeting [5].
  • Tumor selectivity: Cancer cells exhibit heightened transcriptional dependency ("addiction") to Yes-associated protein/Transcriptional coactivator with PDZ-binding motif-Transcriptional enhanced associate domain output compared to normal tissues, creating a therapeutic window [8].

Challenges include the large interaction interface (~3400 Ų) and the need to achieve cellular penetration of inhibitors. Peptide-based strategies offer advantages in specifically disrupting protein-protein interactions while maintaining low off-target effects compared to small molecules [6].

Super-TDU: A Paradigm of Peptide-Based Pathway Inhibition

Super-TDU exemplifies a rational design approach to inhibit Yes-associated protein-Transcriptional enhanced associate domain by mimicking endogenous competitors. Vestigial like family member 4 contains two Tondu domains that competitively bind Transcriptional enhanced associate domain, displacing Yes-associated protein through steric hindrance. Super-TDU is a 47-amino acid engineered peptide derived from Vestigial like family member 4's second Tondu domain, optimized for enhanced Transcriptional enhanced associate domain affinity and stability. Its development was based on structural studies revealing that Vestigial like family member 4 competes with Yes-associated protein for overlapping binding sites on Transcriptional enhanced associate domain through conserved ΦxxΦP and ΦP motifs (where Φ represents hydrophobic residues) [6].

Table 2: Development of Yes-associated protein-Transcriptional enhanced associate domain Inhibitory Peptides

Inhibitor ClassRepresentative AgentsMechanism of Transcriptional enhanced associate domain Inhibition
Endogenous proteinsVestigial like family member 4Competitive displacement via Tondu domains
Small moleculesVerteporfinYes-associated protein conformational change
Monoclonal antibodiesNot yet clinically developedSteric blockade of interface
Engineered peptidesSuper-TDUHigh-affinity Transcriptional enhanced associate domain binding via optimized Vestigial like family member 4 mimicry [6] [9]

Ser-Val-Asp-Asp-His-Phe-Ala-Lys-Ser-Leu-Gly-Asp-Thr-Trp-Leu-Gln-Ile-Gly-Gly-Ser-Gly-Asn-Pro-Lys-Thr-Ala-Asn-Val-Pro-Gln-Thr-Val-Pro-Met-Arg-Leu-Arg-Lys-Leu-Pro-Asp-Ser-Phe-Phe-Lys-Pro-Pro-Glu [4] [9]

Key modifications enhance stability and bioavailability:

  • N-terminal acetylation: Reduces aminopeptidase degradation
  • Optimized hydrophobic core: Stabilizes α-helical structure critical for Transcriptional enhanced associate domain binding
  • Absence of protease-sensitive sites: Glycine residues at positions 10 and 19 minimize cleavage susceptibility

Table 3: Biophysical Properties of Super-TDU

PropertyValueSignificance
Molecular formulaC₂₃₇H₃₇₀N₆₆O₆₉SHigh nitrogen content reflects multiple amide bonds
CAS number1599441-71-0Unique chemical identifier
Water solubility100 mg/mLFacilitates aqueous formulation
Stability-80°C for 6 months; -20°C for 1 monthSuitable for long-term storage [4] [7] [9]

Properties

Product Name

Super-TDU

IUPAC Name

5-amino-4-[[1-[1-[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[2-[6-amino-1-[1-[2-[[4-amino-2-[2-[[2-[[6-amino-2-[[1-[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[2-[[3-carboxy-2-[[3-carboxy-2-[[2-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1,2,6-trioxohexan-3-yl]hydrazinyl]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C237H370N66O69S

Molecular Weight

5280 g/mol

InChI

InChI=1S/C237H370N66O69S/c1-23-125(16)189(291-206(343)146(72-75-174(243)313)270-209(346)151(93-120(6)7)277-212(349)155(98-134-106-254-138-58-34-33-57-137(134)138)284-228(365)191(129(20)310)293-218(355)158(102-182(322)323)262-179(318)110-256-198(335)149(91-118(2)3)275-219(356)165(115-307)287-203(340)141(59-35-39-78-238)266-196(333)126(17)260-207(344)152(95-131-51-27-24-28-52-131)278-213(350)156(99-135-107-251-117-259-135)281-214(351)159(103-183(324)325)282-215(352)161(105-185(328)329)285-226(363)186(122(10)11)296-294-136(112-304)113-305)225(362)258-108-177(316)255-109-178(317)264-164(114-306)199(336)257-111-180(319)263-163(101-176(245)315)232(369)300-86-46-66-168(300)222(359)271-143(61-37-41-80-240)205(342)292-190(128(19)309)227(364)261-127(18)197(334)274-157(100-175(244)314)217(354)289-187(123(12)13)234(371)298-84-45-65-167(298)194(331)193(330)139(71-74-173(242)312)295-297-192(130(21)311)229(366)290-188(124(14)15)235(372)302-88-49-69-171(302)223(360)272-147(77-90-373-22)204(341)268-145(64-44-83-253-237(249)250)201(338)276-150(92-119(4)5)208(345)269-144(63-43-82-252-236(247)248)200(337)267-142(60-36-40-79-239)202(339)286-162(94-121(8)9)231(368)299-85-47-67-169(299)224(361)283-160(104-184(326)327)216(353)288-166(116-308)220(357)280-154(97-133-55-31-26-32-56-133)211(348)279-153(96-132-53-29-25-30-54-132)210(347)273-148(62-38-42-81-241)230(367)303-89-50-70-172(303)233(370)301-87-48-68-170(301)221(358)265-140(195(246)332)73-76-181(320)321/h24-34,51-58,106-107,112,117-130,136,139-172,186-192,254,294-297,305-311H,23,35-50,59-105,108-111,113-116,238-241H2,1-22H3,(H2,242,312)(H2,243,313)(H2,244,314)(H2,245,315)(H2,246,332)(H,251,259)(H,255,316)(H,256,335)(H,257,336)(H,258,362)(H,260,344)(H,261,364)(H,262,318)(H,263,319)(H,264,317)(H,265,358)(H,266,333)(H,267,337)(H,268,341)(H,269,345)(H,270,346)(H,271,359)(H,272,360)(H,273,347)(H,274,334)(H,275,356)(H,276,338)(H,277,349)(H,278,350)(H,279,348)(H,280,357)(H,281,351)(H,282,352)(H,283,361)(H,284,365)(H,285,363)(H,286,339)(H,287,340)(H,288,353)(H,289,354)(H,290,366)(H,291,343)(H,292,342)(H,293,355)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H4,247,248,252)(H4,249,250,253)

InChI Key

VNAMPXYTTUOEFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)C(=O)C(CCC(=O)N)NNC(C(C)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)N7CCCC7C(=O)N8CCCC8C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NNC(CO)C=O

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